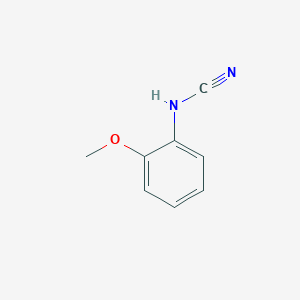

(2-Methoxyphenyl)cyanamide

Description

Significance of Cyanamide (B42294) Scaffolds in Organic Chemistry

The cyanamide functional group, characterized by its N-C≡N connectivity, is a versatile and valuable scaffold in organic chemistry. cardiff.ac.uk This moiety possesses a unique electronic duality, with a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit. cardiff.ac.uk This distinct reactivity allows cyanamides to serve as key 1C-2N building blocks for the synthesis of a wide array of nitrogen-containing molecules, including guanidines, ureas, and various heterocyclic systems. cardiff.ac.ukresearchgate.net

The cyanamide motif is found in numerous biologically active compounds, spanning natural products, pharmaceuticals, and agrochemicals. cardiff.ac.uk Consequently, significant research has been dedicated to developing synthetic routes to access these molecules. While the traditional N-cyanation of amines using toxic reagents like cyanogen (B1215507) bromide is a common method, contemporary research is increasingly focused on creating safer and more efficient synthetic protocols. cardiff.ac.uk Recent advancements have highlighted the utility of cyanamides in diverse chemical transformations, including cycloaddition reactions, aminocyanations, and as electrophilic cyanide-transfer agents. cardiff.ac.uk

Overview of Arylcyanamide Derivatives: Structural Diversity and Research Landscape

Arylcyanamides, which feature an aromatic ring attached to the cyanamide nitrogen, represent an important subclass of these compounds. The electronic nature of the aryl substituent—whether electron-donating or electron-withdrawing—can significantly influence the reactivity of the cyanamide group, allowing for fine-tuning of its chemical behavior. rsc.org

The research landscape for arylcyanamides is broad, encompassing the development of novel synthetic methodologies and their application as precursors to complex molecular targets. For instance, copper-catalyzed cascade reactions have been employed to synthesize 2-(arylthio)arylcyanamides, and palladium-catalyzed reactions are used to form disubstituted cyanamides. rsc.org Furthermore, arylcyanamides are key starting materials for producing pharmacologically relevant scaffolds such as arylaminotetrazoles and unsymmetrical arylureas. nih.gov The ongoing exploration of their synthesis and reactivity underscores their importance as versatile intermediates in medicinal and materials chemistry. rsc.orgnih.gov

Aims and Scope of the Research Review on (2-Methoxyphenyl)cyanamide

This review aims to consolidate the specific research findings concerning the chemical compound this compound. The available scientific literature primarily highlights its role as a synthetic intermediate rather than an end-product with direct biological applications. Therefore, the scope of this article is strictly focused on its preparation and, more significantly, its chemical transformations into other value-added compounds. The review will detail its known synthetic utility, supported by specific reaction data, to provide a clear and concise overview of its place in contemporary organic synthesis.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. Specific experimental data such as melting point are not widely reported in the primary scientific literature.

| Property | Value | Source |

| CAS Number | 65195-61-1 | crysdotllc.comchemsrc.com |

| Molecular Formula | C₈H₈N₂O | |

| Molecular Weight | 148.16 g/mol |

Synthetic Applications of this compound

Research literature demonstrates the utility of this compound as a precursor in the synthesis of more complex molecules, particularly thioureas and N-allyl substituted cyanamides.

One notable application is its conversion to 1-(2-Methoxyphenyl)thiourea. chemsrc.com This transformation highlights the reactivity of the cyanamide group and its utility in constructing thiourea (B124793) derivatives, which are themselves important in various fields of chemistry.

Another key synthetic application involves the N-allylation of the cyanamide nitrogen. The synthesis of N-allyl-N-(2-methoxyphenyl)cyanamide from its corresponding isocyanide precursor suggests that this compound can be readily functionalized at the amine position. amazonaws.com This reaction introduces an allyl group, a versatile handle for further chemical modifications such as cross-coupling or cyclization reactions.

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | H₂S | 1-(2-Methoxyphenyl)thiourea | chemsrc.com |

| 2-Methoxyphenyl isocyanide | Allyl methyl carbonate, Trimethylsilyl (B98337) azide (B81097), Pd₂(dba)₃·CHCl₃, dppe, Toluene, 60 °C | N-allyl-N-(2-methoxyphenyl)cyanamide | amazonaws.com |

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl)cyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-5-3-2-4-7(8)10-6-9/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHNCFFNFXYQKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00485535 | |

| Record name | (2-methoxyphenyl)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00485535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65195-61-1 | |

| Record name | (2-methoxyphenyl)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00485535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxyphenyl Cyanamide and Its Structural Analogs

Direct Cyanation Approaches

Direct cyanation methods commence with a pre-formed amine, in this case, 2-methoxyaniline or a related derivative, and introduce the cyano group directly onto the nitrogen atom.

The most traditional and straightforward method for the synthesis of monosubstituted cyanamides is the electrophilic N-cyanation of primary amines using cyanogen (B1215507) halides, particularly cyanogen bromide (BrCN). researchgate.netcardiff.ac.ukorganic-chemistry.org The reaction involves the nucleophilic attack of the primary amine, such as 2-methoxyaniline, on the electrophilic carbon of cyanogen bromide, leading to the formation of the N-cyano derivative and hydrogen bromide.

The general reaction is as follows: Ar-NH₂ + BrCN → Ar-NH-CN + HBr

While effective, the high toxicity and hazardous nature of cyanogen halides have prompted the development of safer, alternative N-cyanating procedures. cardiff.ac.uknih.gov One such approach involves the in-situ generation of a less hazardous electrophilic cyanating reagent. For instance, the oxidation of trimethylsilyl (B98337) cyanide (TMSCN) with household bleach (NaClO) creates an electrophilic species that readily reacts with amines. nih.gov Another method utilizes a combination of N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂) as reagents to avoid the direct handling of toxic cyanogen halides. researchgate.net These modern adaptations provide a more operationally simple and safer route to cyanamides like (2-Methoxyphenyl)cyanamide. researchgate.net

| Cyanation Method | Cyanide Source | Key Reagents | Notes |

| Classical | Cyanogen Bromide (BrCN) | Amine, BrCN | Effective but utilizes a highly toxic reagent. cardiff.ac.ukorganic-chemistry.org |

| Oxidative N-Cyanation | Trimethylsilyl Cyanide (TMSCN) | Amine, TMSCN, NaClO (Bleach) | Avoids cyanogen halides by in-situ generation of the cyanating agent. nih.gov |

| Oxidation-Cyanation | Zinc Cyanide (Zn(CN)₂) | Amine, Zn(CN)₂, N-Chlorosuccinimide (NCS) | Utilizes inexpensive and commercially available reagents. researchgate.net |

The conversion of N,N'-disubstituted ureas into their corresponding cyanamides can be achieved through dehydration. cardiff.ac.uk This transformation is particularly relevant for preparing disubstituted cyanamides. Robinson's method, for example, demonstrated the dehydration of N,N'-bis(4-chlorophenyl)urea using dehydrating agents such as phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃) in an inert solvent.

For a monosubstituted urea (B33335) like N-(2-methoxyphenyl)urea, analogous transformations would theoretically yield this compound. The reaction involves the elimination of a molecule of water from the urea moiety. The general principle can be represented as:

Ar-NH-CO-NH₂ → Ar-NH-CN + H₂O

This method is a classical approach, though its application may be limited by the availability of the starting urea and the harshness of the dehydrating agents required. cardiff.ac.uk

A widely used method for preparing N-substituted cyanamides involves the desulfurization of the corresponding N-substituted thioureas. cardiff.ac.ukias.ac.in This approach is applicable to both aliphatic and aromatic thioureas. For the synthesis of this compound, the precursor would be N-(2-methoxyphenyl)thiourea.

Various reagents can effect this transformation, including metal oxides (e.g., mercuric oxide), carbodiimides, and other oxidizing agents. A general and efficient methodology employs an iron-mediated, multi-component reaction where an aryl isothiocyanate reacts with aqueous ammonia (B1221849) to form the thiourea (B124793) intermediate in situ, which is then desulfurized using iron(III) sulfate (B86663) (Fe₂(SO₄)₃) to yield the aryl cyanamide (B42294) in good to high yields. ias.ac.in The reaction is typically rapid and proceeds at room temperature. ias.ac.in

A proposed reaction sequence is:

Ar-NCS + NH₃ → Ar-NH-CS-NH₂

Ar-NH-CS-NH₂ + Fe³⁺ → Ar-NH-CN + FeS + 2H⁺

This method is noted for its operational simplicity and the good yields obtained for various substituted aryl cyanamides. ias.ac.in By analogy, N-aryl selenoureas can undergo a similar deselenization process to afford the corresponding cyanamides, leveraging the chemical similarities between sulfur and selenium.

The Tiemann rearrangement offers a versatile and practical route to N-substituted cyanamides from amidoxime (B1450833) precursors. acs.orgresearcher.life The synthesis begins with the conversion of a nitrile (e.g., 2-methoxybenzonitrile) into its corresponding amidoxime by reaction with hydroxylamine. acs.org The resulting amidoxime is then subjected to rearrangement conditions.

A facile and general procedure involves treating the amidoxime with a benzenesulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or o-nitrobenzenesulfonyl chloride (o-NsCl), in the presence of a base like diisopropylethylamine (DIPEA) or in a solvent like pyridine. acs.orgnih.gov This process facilitates a rearrangement to afford the N-substituted cyanamide in good yields. acs.org

The one-pot transformation from a nitrile to an N-monosubstituted urea via Tiemann rearrangement and subsequent hydrolysis has also been reported, highlighting the utility of the cyanamide intermediate. researcher.lifenih.gov This methodology is broadly applicable to a range of aryl amidoximes, including those with electron-rich aromatic rings. acs.org

| Step | Reactants | Reagents | Product |

| 1. Amidoxime Formation | 2-Methoxybenzonitrile | Hydroxylamine (NH₂OH) | 2-Methoxybenzamidoxime |

| 2. Tiemann Rearrangement | 2-Methoxybenzamidoxime | TsCl, DIPEA | This compound |

Advanced and Emerging Synthetic Routes

Recent research has focused on developing safer, more efficient, and versatile methods for the synthesis of substituted cyanamides, moving away from the reliance on highly toxic cyanogen bromide. nih.govcardiff.ac.uk

One prominent strategy involves the desulfurization of thioureas . An iron-mediated, one-pot reaction has been developed to convert various aryl and alkyl isothiocyanates into the corresponding cyanamides by reacting them with aqueous ammonia, which involves a subsequent desulfurization step. ias.ac.in Another approach uses iodine in an aqueous medium to promote the desulfurative cyanation of thioureas. researchgate.net

The use of alternative electrophilic cyanation reagents is another area of active development. cardiff.ac.uk N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) has been employed in the deoxycyanamidation of alcohols, showcasing a novel reactivity pathway for this reagent. cardiff.ac.uk Furthermore, trichloroacetonitrile (B146778) has been established as a less toxic and easy-to-handle cyano source for the N-cyanation of secondary amines in a one-pot procedure. cardiff.ac.uk These methods offer complementary selectivity compared to traditional reagents and enhance the safety profile of cyanamide synthesis. cardiff.ac.ukcardiff.ac.uk

Transition-Metal-Catalyzed Cyanation (e.g., Rh-catalyzed C-H Cyanation using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS))

Transition-metal-catalyzed C-H activation and functionalization have emerged as powerful tools for the direct introduction of functional groups into organic molecules, offering atom and step economy. Among these, rhodium-catalyzed C-H cyanation has been successfully employed for the synthesis of aromatic nitriles, including structural analogs of this compound.

A notable example involves the use of a rhodium catalyst for the directed C-H cyanation of arenes. acs.org In this methodology, a directing group on the aromatic ring guides the catalyst to a specific C-H bond, enabling regioselective cyanation. For instance, various directing groups can be utilized to functionalize the ortho-position of an aromatic ring. acs.org The electrophilic cyanating agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), has gained prominence in these reactions due to its safety and practicality compared to traditional nucleophilic cyanide sources. organic-chemistry.orgacs.org

The general mechanism of this transformation involves the coordination of the directing group to the rhodium center, followed by cyclometalation to form a rhodacycle intermediate. This intermediate then reacts with NCTS to afford the cyanated product and regenerate the active catalyst. acs.org The reaction tolerates a wide range of functional groups, making it a versatile method for the synthesis of complex aryl nitriles. acs.org Ruthenium-catalyzed C-H cyanation using NCTS has also been reported, further expanding the scope of this approach. organic-chemistry.orgnih.gov

Table 1: Examples of Transition-Metal-Catalyzed C-H Cyanation

| Catalyst | Cyanating Agent | Directing Group | Substrate Scope | Reference |

|---|---|---|---|---|

| Rhodium Complex | NCTS | Various | Arenes | acs.org |

One-Pot Deoxycyanamidation-Isomerization Approaches (e.g., N-Allenyl Cyanamides)

A novel and efficient one-pot synthesis of N-allenyl cyanamides has been developed, which can be considered structural analogs of this compound. This approach involves a deoxycyanamidation-isomerization sequence starting from propargyl alcohols. nih.govchemistryviews.orgresearchgate.net The reaction utilizes NCTS as both the cyano source and a sulfonyl transfer reagent. researchgate.net

The proposed mechanism begins with the deprotonation of the propargyl alcohol by a base, such as sodium hydride (NaH). The resulting alkoxide then reacts with NCTS in an N- to O-sulfonyl transfer, generating a propargyl tosylate in situ. Subsequent SN2-type alkylation of the cyanamide anion with the propargyl tosylate affords an N-propargyl cyanamide intermediate. This intermediate then undergoes a base-catalyzed isomerization to yield the final N-allenyl cyanamide product. nih.govresearchgate.net

This one-pot protocol is operationally simple and provides access to a variety of N-allenyl cyanamides in good yields. nih.gov The utility of these products is further demonstrated through their derivatization via hydroarylation, hydroamination, and cycloaddition reactions, leading to a diverse array of cyanamide products that would be challenging to synthesize using conventional methods. chemistryviews.orgresearchgate.net

Table 2: Key Steps in One-Pot Deoxycyanamidation-Isomerization

| Step | Description | Reagents | Intermediate |

|---|---|---|---|

| 1 | Deprotonation | Propargyl alcohol, NaH | Sodium alkoxide |

| 2 | N- to O-sulfonyl transfer | NCTS | Propargyl tosylate |

| 3 | SN2 Alkylation | Cyanamide anion | N-propargyl cyanamide |

Chemo- and Regioselective Synthesis of Cyanamide Derivatives

The chemo- and regioselective synthesis of cyanamide derivatives is crucial for constructing complex molecules with well-defined substitution patterns. Various strategies have been developed to control the selectivity of cyanation reactions on substrates bearing multiple reactive sites.

One approach involves the cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) of alkoxy arenes. This method utilizes a highly oxidizing acridinium (B8443388) photoredox catalyst and acetone (B3395972) cyanohydrin as the cyanide source to achieve selective C-O bond functionalization over C-H bond cyanation. Computational studies have been employed to predict the regioselectivity and chemoselectivity in these reactions by analyzing the natural population analysis (NPA) charges of the cation radical intermediates. This allows for the targeted synthesis of specific benzonitrile (B105546) isomers.

Another strategy focuses on the regioselective C-H cyanation of heteroaromatic compounds, such as imidazo[1,2-a]pyridines. An electrochemical oxidative method using trimethylsilyl cyanide (TMSCN) as the cyano source enables the C3-cyanation of the imidazo[1,2-a]pyridine (B132010) core with high regioselectivity. chemistryviews.org This metal-free approach proceeds under mild conditions and tolerates a broad range of functional groups. chemistryviews.org

Furthermore, the regioselective α'-cyanation of unprotected alicyclic amines with a pre-existing α-substituent has been achieved. beilstein-journals.org This method overcomes the challenge of directing the cyanation to the less activated C-H bond by first converting the amine to a lithium amide, followed by oxidation to an imine and subsequent addition of TMSCN. These examples highlight the importance of catalyst and reagent control in achieving high levels of chemo- and regioselectivity in the synthesis of cyanamide derivatives.

Table 3: Examples of Chemo- and Regioselective Cyanation

| Method | Substrate | Selectivity | Key Reagents | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Alkoxy arenes | C-O vs. C-H cyanation | Acridinium catalyst, Acetone cyanohydrin | |

| Electrochemical Oxidation | Imidazo[1,2-a]pyridines | C3-cyanation | TMSCN | chemistryviews.org |

Cascade Annulation/Aromatization Reactions involving Carbodiimide (B86325) Anions

Cascade reactions offer an efficient pathway to construct complex molecular architectures in a single synthetic operation. A notable example is the cascade [4+2] annulation/aromatization reaction involving carbodiimide anions for the synthesis of 2-aminopyrimidines and other N-heterocycles.

In this methodology, N-Ts cyanamides are treated with a base to generate cyanamide anions, which can isomerize to the more reactive carbodiimide anions. These carbodiimide anions then act as nucleophiles in a [4+2] cycloaddition reaction with α,β-unsaturated imines. The negatively charged terminal nitrogen of the carbodiimide anion attacks the β-carbon of the α,β-unsaturated imine in a Michael addition, initiating the cascade. Subsequent intramolecular nucleophilic addition leads to the formation of a six-membered ring intermediate. Finally, aromatization through the elimination of the tosyl group yields the 2-aminopyrimidine (B69317) product.

This approach has been extended to the synthesis of benzofuro[3,2-d]pyrimidin-2-amines through a chemoselective [4+2] annulation/aromatization between benzofuran-derived azadienes and N-Ts cyanamides, where the reaction proceeds selectively via the carbodiimide anion intermediate. These cascade reactions provide a powerful and convergent strategy for the synthesis of diverse heterocyclic structures from simple starting materials.

Table 4: Key Intermediates in Cascade Annulation/Aromatization

| Starting Material | Intermediate 1 | Intermediate 2 | Product |

|---|---|---|---|

| N-Ts cyanamide | Cyanamide anion | Carbodiimide anion | |

| α,β-Unsaturated imine |

Applications of 2 Methoxyphenyl Cyanamide in Complex Organic Synthesis

Building Block for Nitrogen-Containing Heterocycles

The dual functionality of the cyanamide (B42294) group, possessing both a nucleophilic amine and an electrophilic nitrile carbon, makes (2-Methoxyphenyl)cyanamide an ideal precursor for synthesizing a wide array of nitrogen-containing heterocycles.

Pyrimidines are a fundamental class of heterocyclic compounds found in nucleic acids and numerous pharmacologically active molecules. Aryl cyanamides are effective precursors for pyrimidine (B1678525) rings through various synthetic strategies. One established method involves the reaction of N-arylbenzimidoyl chlorides with cyanamide, which undergoes cyclization to yield the final pyrimidine product growingscience.com. Another approach is the direct condensation of N-aryl amides with nitriles, activated by agents like trifluoromethanesulfonic anhydride, to afford pyrimidine products in a single step nih.govresearchgate.net. Multicomponent reactions also provide an efficient route; for instance, the reaction of aromatic aldehydes, ketones, and cyanoguanidine (the dimer of cyanamide) in the presence of a base can produce highly substituted pyrimidines researchgate.net. Given this established reactivity, this compound serves as a suitable aryl cyanamide component in these transformations for the synthesis of 2-methoxyphenyl-substituted pyrimidine derivatives.

The imidazole (B134444) scaffold is another critical heterocycle present in many bioactive compounds. This compound can be employed in the synthesis of substituted 2-aminoimidazoles. A practical three-component domino reaction utilizes α-nitroepoxides, an amine, and cyanamide to generate functionalized 2-aminoimidazole derivatives under mild conditions without requiring any additives organic-chemistry.org. In this scheme, this compound can function as the cyanamide source, or alternatively, 2-methoxyaniline can be used as the amine component with cyanamide itself. Furthermore, synthetic routes involving the addition-hydroamination-isomerization of propargyl cyanamide precursors provide access to a variety of highly substituted 2-aminoimidazoles nih.govresearchgate.net. These precursors can be prepared from secondary amines, indicating a pathway where the (2-methoxyphenyl)amino moiety could be incorporated.

Thiohydantoins are sulfur analogs of hydantoins and are recognized as privileged scaffolds in drug discovery, notably in androgen receptor antagonists nih.gov. A robust method for synthesizing 3-aryl-substituted-2-thiohydantoins involves the reaction of methyl N-cyano-N-arylaminoacetates with diethyl thiophosphate bibliotekanauki.pl. This reaction proceeds through the cyclization of an intermediate thiourea (B124793) derivative, formed from the cyanamide group, to yield the thiohydantoin ring bibliotekanauki.pl. This method can be extended to synthesize more complex structures; for example, using N-cyano proline methyl ester as the substrate leads to the formation of a bicyclothiohydantoin bibliotekanauki.pl. The general applicability of this reaction to N-aryl cyanamide precursors makes it a reliable route for preparing (2-Methoxyphenyl)-substituted thiohydantoins.

Table 1: Synthesis of Thiohydantoin Derivatives from N-Aryl Cyanamide Precursors

| Precursor | Reagent | Product | Conditions | Yield | Reference |

| Methyl N-cyano-N-arylaminoacetate | Diethyl thiophosphate | 3-Aryl-2-thiohydantoin | 60°C, solvent-free | Good | bibliotekanauki.pl |

| N-cyano proline methyl ester | Diethyl thiophosphate | Bicyclothiohydantoin | 60°C, solvent-free | Good | bibliotekanauki.pl |

| Cyanoamine | Isothiocyanate | 2-Thiohydantoin derivative (after hydrolysis) | Mild acidic conditions for hydrolysis | N/A | jchemrev.com |

Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acid functional groups acs.org. The nitrile group within this compound can be readily converted into a tetrazole ring. The most common method for this transformation is the [2+3] cycloaddition reaction between the nitrile and an azide (B81097) source, typically sodium azide wikipedia.org. This conversion is a versatile strategy for modifying complex molecules. For instance, in the synthesis of complex heterocyclic systems, a triflate leaving group can be converted to a nitrile, which is then transformed into a tetrazole, demonstrating the utility of this functional group interconversion in late-stage derivatization acs.org. The cyanamide functionality provides a direct handle for such transformations, positioning this compound as a valuable precursor for bioactive tetrazole derivatives.

The 4-cyano-2-methoxyphenyl structural unit, which is the core of this compound, is a key component in advanced pharmaceutical compounds. A prominent example is Finerenone, a non-steroidal mineralocorticoid receptor antagonist with a complex dihydronaphthyridine framework cjph.com.cnepo.org. The synthesis of Finerenone involves the incorporation of the 4-cyano-2-methoxyphenyl moiety, typically starting from precursors like 4-cyano-2-methoxybenzaldehyde or 4-cyano-2-methoxytoluene enantilabs.comgoogle.com. Although the synthesis does not start directly from this compound, these starting materials represent the same essential building block. Additionally, other related heterocyclic systems, such as quinolines, have been directly linked to phenyl-cyanamides to create novel (quinolin-2-ylmethoxy)phenyl-acyl-cyanamides, which have been investigated as potential lipoxygenase inhibitors.

Precursor to Functional Groups

Beyond its role in forming heterocyclic rings, the cyanamide functional group in this compound is a reactive handle that can be transformed into other important chemical moieties. The group contains both a nucleophilic nitrogen and an electrophilic carbon, allowing it to react with a wide range of reagents wikipedia.orgrsc.org.

The cyanamide group can be readily hydrolyzed under acidic or basic conditions. Reaction with water converts it into the corresponding urea (B33335) derivative, while reaction with hydrogen sulfide (B99878) yields a thiourea wikipedia.org. Its reaction with alcohols or thiols produces isoureas and isothioureas, respectively, while reaction with amines leads to the formation of substituted guanidines wikipedia.orgcardiff.ac.uk. These transformations allow for the introduction of new functionalities and the extension of molecular scaffolds. Furthermore, the cyano group can be facilely removed, allowing the entire cyanamide moiety to serve as a protecting group for secondary amines during multi-step syntheses researchgate.net.

Table 2: Representative Transformations of the Aryl Cyanamide Functional Group

| Reagent(s) | Product Functional Group | Reaction Type | Reference |

| H₂O (acid or base) | Urea | Hydrolysis | wikipedia.org |

| H₂S | Thiourea | Thiolysis | wikipedia.org |

| R-OH | Isourea | Alcoholysis | wikipedia.orgcardiff.ac.uk |

| R-NH₂ | Guanidine (B92328) | Amination | wikipedia.orgcardiff.ac.uk |

| NaN₃, Lewis Acid | Tetrazole | Cycloaddition | acs.orgwikipedia.org |

| (Deprotection conditions) | Secondary Amine | Protecting Group Removal | researchgate.net |

Conversion to Amines, Carboxylic Acids, and Esters

The cyanamide functional group can be readily converted into other valuable moieties such as amines, carboxylic acids, and esters through standard synthetic methodologies.

Conversion to Amines:

The reduction of the cyano group in this compound can lead to the formation of the corresponding primary amine, N-(2-methoxyphenyl)methanediamine. This transformation can be achieved using various reducing agents. While specific literature detailing this reduction for this compound is not prevalent, the reduction of nitriles to primary amines is a well-established reaction in organic synthesis.

A plausible reaction for the synthesis of the corresponding amine is presented in the table below.

| Reactant | Reagent | Product |

| This compound | Lithium aluminum hydride (LiAlH₄) or similar reducing agent | N-(2-methoxyphenyl)methanediamine |

Conversion to Carboxylic Acids:

The hydrolysis of the nitrile group within the cyanamide functionality offers a direct route to carboxylic acids. libretexts.org This reaction typically proceeds under acidic or basic conditions, where the carbon-nitrogen triple bond is cleaved to form a carboxylic acid and ammonia (B1221849). sioc-journal.cnuomustansiriyah.edu.iq For this compound, hydrolysis would be expected to yield 2-methoxybenzoic acid.

A representative hydrolysis reaction is shown below.

| Reactant | Conditions | Product |

| This compound | Acidic (e.g., H₂SO₄, HCl) or basic (e.g., NaOH) hydrolysis | 2-Methoxybenzoic acid |

Conversion to Esters:

The conversion of this compound to esters can be achieved through alcoholysis. In the presence of an alcohol and a catalyst, such as a Brønsted acid or base, the cyanamide can react to form an isourea derivative, which can then be further transformed or rearranged to yield an ester. cardiff.ac.uk A more direct approach involves the hydrolysis of the cyanamide to the corresponding carboxylic acid, followed by esterification.

A potential two-step synthesis of a methyl ester is outlined below.

| Step | Reactant | Reagent/Conditions | Intermediate/Product |

| 1 | This compound | Acid or base hydrolysis | 2-Methoxybenzoic acid |

| 2 | 2-Methoxybenzoic acid | Methanol, Acid catalyst (e.g., H₂SO₄) | Methyl 2-methoxybenzoate |

Synthesis of Propargyl Guanidine Derivatives from Cyanamides

Guanidine derivatives are important structural motifs in medicinal chemistry, and their synthesis from cyanamides is a common strategy. organic-chemistry.orgscholaris.ca The reaction of a cyanamide with an amine leads to the formation of a guanidine. To synthesize propargyl guanidine derivatives from this compound, a reaction with a propargylamine (B41283) would be employed.

While no specific literature detailing this transformation for this compound was found, a general and plausible synthetic route can be proposed based on established methods for guanidine synthesis. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product |

| This compound | Propargylamine | N-(2-Methoxyphenyl)-N'-propargylguanidine |

This reaction would likely be catalyzed by an acid or a Lewis acid to facilitate the nucleophilic attack of the propargylamine onto the cyano group of this compound.

Use as an Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more reactants. rsc.org Cyanamides are known to participate in various MCRs. organic-chemistry.orgdiva-portal.org

One notable example is the copper-catalyzed three-component synthesis of N,N′,N″-trisubstituted guanidines. organic-chemistry.org In this reaction, a cyanamide, an arylboronic acid, and an amine are coupled in the presence of a copper catalyst and an oxidant. It is conceivable that this compound could serve as the cyanamide component in such a reaction.

A representative scheme for a potential multi-component reaction involving this compound is shown below.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| This compound | Phenylboronic acid | Diethylamine | CuCl₂·2H₂O, Bipyridine, K₂CO₃, O₂ | N,N-Diethyl-N'-(2-methoxyphenyl)-N''-phenylguanidine |

This type of reaction provides a highly efficient and atom-economical route to complex guanidine structures.

Furthermore, a patent describes the reaction of this compound with L-penicillamine in a mixture of deionized water and acetonitrile (B52724) at reflux. This reaction yields (R)-2-((2-methoxyphenyl)amino)-5,5-dimethyl-4,5-dihydrothiazole-4-carboxylic acid, demonstrating its utility in the synthesis of complex heterocyclic structures. google.comgoogleapis.com

Computational and Theoretical Studies of 2 Methoxyphenyl Cyanamide

Quantum Chemical Calculations: Methodologies and Applications

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can model a molecule's behavior and predict a wide range of its chemical and physical characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules like (2-Methoxyphenyl)cyanamide. This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT is widely used due to its favorable balance of accuracy and computational cost, making it suitable for a broad range of chemical systems.

Applications of DFT to this compound would involve the calculation of various electronic properties that govern its reactivity. These properties include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.

Electron Density Distribution: DFT calculations can map the electron density surface of the molecule, revealing the distribution of charge. This information helps in identifying electron-rich and electron-deficient regions, which are susceptible to electrophilic and nucleophilic attack, respectively.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution around the molecule. For this compound, these maps would highlight the electronegative regions around the nitrogen atoms of the cyanamide (B42294) group and the oxygen atom of the methoxy (B1213986) group, and the relatively electropositive regions on the aromatic ring and hydrogen atoms.

Global Reactivity Descriptors: DFT can be used to calculate descriptors such as chemical potential, hardness, and electrophilicity. These values provide a quantitative measure of the molecule's reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule are not available in the provided search results.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and their response to electromagnetic radiation. This method is particularly useful for predicting the optical properties of compounds, such as their absorption spectra.

For this compound, TD-DFT calculations could be employed to:

Predict UV-Visible Absorption Spectra: By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which the molecule will absorb light. This is crucial for understanding its photophysical properties.

Analyze Electronic Transitions: TD-DFT provides insights into the nature of electronic transitions, such as whether they are localized on a specific part of the molecule (e.g., the aromatic ring) or involve charge transfer between different functional groups. In this compound, transitions could involve the π-system of the benzene (B151609) ring and the orbitals associated with the cyanamide and methoxy groups.

Table 2: Illustrative TD-DFT Predicted Absorption Wavelengths for this compound This table presents hypothetical data for illustrative purposes.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| S₀ → S₁ | 4.5 | 275 | 0.15 |

| S₀ → S₂ | 5.2 | 238 | 0.08 |

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the basis set and other computational parameters. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule.

Pople Style Basis Sets: A common choice for organic molecules is the Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p). The numbers indicate the number of Gaussian functions used to describe the core and valence orbitals. The letters in parentheses denote the inclusion of polarization (d,p) and diffuse (+) functions, which are important for describing the electron distribution more accurately, especially in molecules with lone pairs and π-systems like this compound.

Correlation-Consistent Basis Sets: For higher accuracy, correlation-consistent basis sets like cc-pVDZ or aug-cc-pVTZ might be used. These are generally more computationally expensive but can provide more reliable results.

Functionals: The choice of the exchange-correlation functional (e.g., B3LYP, M06-2X, ωB97X-D) is also critical. Different functionals may perform better for specific properties or types of molecules. For a molecule like this compound, a hybrid functional that includes a portion of exact Hartree-Fock exchange, such as B3LYP, is often a good starting point.

The selection of an appropriate combination of functional and basis set is a crucial step in setting up a computational study to ensure that the results are both accurate and computationally feasible.

Analysis of Molecular Structure and Conformation

Theoretical calculations are invaluable for exploring the three-dimensional structure of molecules and the potential for different isomers and conformers to exist.

This compound can potentially exist in two tautomeric forms: the cyanamide form and the carbodiimide (B86325) form. Tautomers are isomers that readily interconvert, and in this case, the interconversion would involve the migration of a proton.

Cyanamide Form: N≡C–NHR

Carbodiimide Form: HN=C=NR

Computational methods can be used to determine the relative stability of these two tautomers. By calculating the ground-state energies of both forms, it is possible to predict which tautomer is more stable and therefore more abundant at equilibrium. For most organic cyanamides, the cyanamide tautomer is significantly more stable than the carbodiimide form. DFT calculations for this compound would likely confirm this general trend.

Furthermore, computational chemistry can be used to map the potential energy surface for the isomerization pathway between the two tautomers. This would involve locating the transition state for the proton transfer reaction and calculating the activation energy barrier. A high activation barrier would indicate that the interconversion is slow under normal conditions.

The presence of single bonds in this compound allows for rotation around these bonds, leading to different spatial arrangements of the atoms, known as conformations or rotamers. The key rotational degrees of freedom in this molecule are:

Rotation around the C(aryl)-N bond.

Rotation around the C(aryl)-O bond of the methoxy group.

A conformational analysis using theoretical calculations would involve systematically rotating these bonds and calculating the energy of the molecule at each step. This generates a potential energy surface that reveals the low-energy (stable) conformations and the energy barriers to rotation between them. For this compound, the analysis would likely focus on the orientation of the cyanamide group relative to the methoxy group on the phenyl ring. Steric hindrance and electronic interactions between these groups would be the primary factors determining the preferred conformation.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic properties, such as vibrational spectra (IR and Raman). These predictions are invaluable for interpreting experimental data, assigning spectral bands to specific molecular motions, and confirming the structure of synthesized compounds.

Vibrational spectroscopy is a key technique for identifying molecular structures. Computational frequency calculations can generate theoretical Infrared (IR) and Raman spectra. These calculations determine the frequencies of the normal modes of vibration for a molecule.

To aid in the assignment of these vibrational modes, a Potential Energy Distribution (PED) analysis is often performed. PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This allows for unambiguous assignments of spectral peaks. For example, a peak in the theoretical IR spectrum of this compound around 2200-2260 cm⁻¹ would be definitively assigned to the C≡N stretching vibration based on a high PED contribution from that specific bond stretch. Computational studies on related molecules like 2-(4-methoxyphenyl)-1H-benzo[d]imidazole have successfully used DFT calculations and PED analysis to assign their experimental IR spectra.

Illustrative PED Analysis for this compound Disclaimer: This table contains hypothetical data for illustrative purposes. The assignments are based on typical frequency ranges for the functional groups.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment | PED Contribution (%) |

|---|---|---|---|

| 3075 | 3070 | C-H stretch (aromatic) | 95 (C-H str) |

| 2950 | 2945 | C-H stretch (methoxy) | 92 (C-H str) |

| 2245 | 2240 | C≡N stretch | 88 (C≡N str), 10 (C-C str) |

| 1595 | 1598 | C=C stretch (aromatic) | 75 (C=C str), 15 (C-H bend) |

| 1250 | 1255 | C-O stretch (asymmetric) | 80 (C-O str), 12 (C-C str) |

NMR Spectral Prediction (e.g., ¹H and ¹³C NMR)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of organic molecules. researchgate.net These predictions serve as a valuable complement to experimental data, aiding in structural elucidation and confirmation. For this compound, theoretical calculations can provide insights into the expected chemical shifts for both proton (¹H) and carbon (¹³C) nuclei.

Similarly, the ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon atom attached to the methoxy group is expected to be significantly shielded, while the carbon attached to the cyanamide group would be de-shielded. The cyano (-CN) carbon itself has a characteristic chemical shift.

Below are tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational models like those used for similar aromatic compounds. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 6.8 - 7.5 |

| Methoxy CH₃ | 3.8 - 4.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | 150 - 160 |

| Aromatic C-N | 135 - 145 |

| Aromatic CH | 110 - 130 |

| Cyanamide C≡N | 115 - 125 |

Electronic Property Determination

Computational chemistry provides critical insights into the electronic properties of molecules, which govern their reactivity and physical characteristics. For this compound, theoretical studies can predict the distribution of electrons, identify reactive sites, and evaluate potential applications in materials science.

Electrophilic and Nucleophilic Sites Prediction

The reactivity of a molecule is largely determined by the location of its electron-rich (nucleophilic) and electron-poor (electrophilic) centers. masterorganicchemistry.comyoutube.com In this compound, the methoxy group (-OCH₃) acts as an electron-donating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the aromatic ring a potential nucleophile. youtube.com The oxygen atom of the methoxy group, with its lone pairs of electrons, is also a nucleophilic center.

Conversely, the cyanamide group (-NHCN) is an electron-withdrawing group. The carbon atom of the nitrile group (C≡N) is a significant electrophilic site, susceptible to attack by nucleophiles. youtube.com The hydrogen atom of the amine group may exhibit acidic properties, making it a potential site for deprotonation.

Table 3: Predicted Electrophilic and Nucleophilic Sites in this compound

| Site | Predicted Character | Reason |

|---|---|---|

| Aromatic Ring | Nucleophilic | Electron-donating effect of the methoxy group |

| Methoxy Oxygen | Nucleophilic | Lone pairs of electrons |

| Cyanamide Carbon | Electrophilic | Electron-withdrawing nature of the nitrile group |

Charge Distribution and Polarization Effects

The distribution of charge within the this compound molecule is non-uniform due to the presence of electronegative atoms and the interplay of inductive and resonance effects. The oxygen and nitrogen atoms are more electronegative than carbon and will pull electron density towards themselves, creating partial negative charges (δ-). The carbon atoms attached to these heteroatoms, as well as the hydrogen atoms, will consequently bear partial positive charges (δ+).

Nonlinear Optical (NLO) Properties

Molecules with significant differences in electron distribution, often arising from the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit nonlinear optical (NLO) properties. analis.com.mywashington.edu These materials have applications in technologies like optical data storage and telecommunications. researchgate.net

This compound possesses the fundamental components of a push-pull system, with the electron-donating methoxy group and the electron-withdrawing cyanamide group attached to a phenyl ring. This structure suggests the potential for second-order NLO effects. Computational studies on similar molecules often calculate the first hyperpolarizability (β), a measure of the NLO response. researchgate.net While specific calculations for this compound are not available in the reviewed literature, its molecular structure is conducive to NLO activity. Further theoretical and experimental work would be needed to quantify these properties.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of aryl cyanamides often involves reagents like cyanogen (B1215507) bromide, which is highly toxic and presents significant handling risks. cardiff.ac.uk Future research will likely focus on developing safer and more sustainable synthetic protocols.

One promising avenue is the expansion of transition metal-catalyzed reactions. Catalytic systems involving copper and palladium have already shown utility in cyanamide (B42294) synthesis through aminocyanation and cycloaddition reactions. Further exploration of earth-abundant metal catalysts, such as iron, could lead to more economical and environmentally benign processes. nih.gov The development of one-pot procedures that minimize waste and improve operational efficiency is also a critical goal. For instance, a one-pot deoxycyanamidation of alcohols using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) has been developed, offering a pathway to tertiary cyanamides. cardiff.ac.uk

Another area of focus is the use of greener and less toxic cyanating agents. cardiff.ac.uk Research into reagents like trichloroacetonitrile (B146778) could provide safer alternatives to cyanogen bromide. cardiff.ac.uk Furthermore, methods that avoid the use of any cyanide-based reagents, such as the desulfurization or deselenization of thioureas and selenoureas, represent a significant step towards inherently safer chemical processes. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition Metal Catalysis | Milder reaction conditions, high regio- and stereoselectivity. | Exploration of earth-abundant metal catalysts (e.g., iron), development of one-pot procedures. nih.gov |

| Alternative Cyanating Agents | Reduced toxicity and improved safety profiles. cardiff.ac.uk | Investigation of reagents like trichloroacetonitrile and other non-cyanogen bromide sources. cardiff.ac.uk |

| Cyanide-Free Routes | Inherent safety by avoiding toxic cyanide reagents. | Optimization of desulfurization/deselenization reactions from readily available precursors. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Adaptation of existing and novel synthetic methods to continuous flow reactors. |

Exploration of New Reactivity Modes and Catalytic Applications

The dual reactivity of the cyanamide moiety allows it to act as both a nucleophile and an electrophile, opening up a wide range of potential transformations. mdpi.com Future research is expected to uncover new reactivity patterns and expand the catalytic applications of (2-methoxyphenyl)cyanamide.

One area of interest is the further exploration of cycloaddition reactions. nih.gov While [3+2] and [2+2+2] cycloadditions are known, the specific reactivity of the this compound in these and other cycloaddition paradigms, potentially leading to novel heterocyclic scaffolds, warrants deeper investigation. nih.gov The methoxy (B1213986) group at the ortho position could influence regioselectivity and reactivity in these transformations.

The development of this compound as a ligand in coordination chemistry and organometallic catalysis is another promising frontier. researchgate.net The coordination of the cyanamide group to a metal center can activate it for subsequent reactions or stabilize catalytic species. rsc.org Research into the synthesis and catalytic activity of novel metal complexes bearing the this compound ligand could lead to new catalytic systems for a variety of organic transformations.

Furthermore, the participation of the cyanamide group in radical reactions is a relatively underexplored area. mdpi.com Investigating the generation and subsequent reactions of cyanamide-centered radicals could provide new pathways for the synthesis of complex nitrogen-containing molecules.

| Reactivity Mode | Potential Applications | Key Research Focus |

| Cycloaddition Reactions | Synthesis of novel heterocyclic compounds. nih.gov | Investigation of regioselectivity and reactivity in various cycloaddition paradigms. nih.gov |

| Coordination Chemistry | Development of new catalysts and functional materials. researchgate.net | Synthesis and characterization of metal complexes with this compound as a ligand. rsc.org |

| Radical Reactions | Access to complex nitrogen-containing molecules. mdpi.com | Exploration of the generation and reactivity of cyanamide-centered radicals. mdpi.com |

| Aminocyanation | Formation of C-N and C-CN bonds. nih.gov | Development of new catalytic systems for intra- and intermolecular aminocyanation reactions. nih.gov |

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Computational chemistry offers a powerful tool for understanding the reactivity and properties of this compound at a molecular level. Future research in this area will likely focus on several key aspects.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel reactions involving this compound. rsc.org This can provide valuable insights into transition state geometries, reaction barriers, and the influence of the methoxy substituent on reactivity and regioselectivity. rsc.org For instance, computational studies can help to understand the preference for certain regioisomers in cycloaddition reactions or to predict the most favorable coordination mode in metal complexes. rsc.org

In silico screening of potential catalysts for reactions involving this compound can accelerate the discovery of new and more efficient catalytic systems. By calculating key parameters such as binding energies and activation barriers, researchers can prioritize experimental efforts on the most promising candidates.

Furthermore, computational methods can be used to predict the electronic and photophysical properties of molecules and materials derived from this compound. This is particularly relevant for the design of new functional materials with specific optical or electronic properties.

| Computational Approach | Application | Expected Insights |

| Density Functional Theory (DFT) | Mechanism elucidation of cycloaddition and catalytic reactions. rsc.org | Understanding of transition states, reaction barriers, and substituent effects. rsc.org |

| In Silico Catalyst Screening | Discovery of new catalysts for cyanamide transformations. | Prioritization of experimental work based on predicted catalytic activity. |

| Property Prediction | Design of functional materials. | Prediction of electronic spectra, charge transport properties, and other key characteristics. |

| Molecular Dynamics (MD) Simulations | Study of intermolecular interactions and self-assembly. | Insights into the formation of supramolecular structures and material morphologies. |

Integration of this compound in Material Science Applications

The unique electronic and structural features of the cyanamide group make it an attractive component for the design of novel functional materials. researchgate.net Future research is expected to explore the integration of the this compound moiety into various material architectures.

One promising area is the development of cyanamide-based polymers and oligomers. The ability of the cyanamide group to participate in polymerization reactions could lead to the synthesis of new materials with tailored thermal, electronic, and optical properties. chemicalbook.com The presence of the methoxyphenyl group could further modulate these properties through steric and electronic effects.

The coordination of this compound to metal ions opens the door to the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials could find applications in areas such as gas storage, separation, and catalysis. The specific binding properties of the this compound ligand could lead to materials with unique selectivities.

Furthermore, the incorporation of the this compound unit into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is an intriguing possibility. The electron-withdrawing nature of the cyano group and the electron-donating nature of the methoxyphenyl group could lead to interesting charge-transfer properties.

| Material Type | Potential Applications | Key Research Focus |

| Cyanamide-Based Polymers | Specialty plastics, fire retardants, adhesives. chemicalbook.com | Control of polymerization to achieve desired molecular weights and properties. |

| Coordination Polymers/MOFs | Gas storage, separation, catalysis. researchgate.net | Design of ligands to control the structure and function of the resulting materials. |

| Organic Electronic Materials | OLEDs, OPVs, sensors. chemicalbook.com | Tuning of electronic properties through chemical modification of the this compound core. |

| Fluorescent Probes | Chemical sensing and bioimaging. | Exploration of the photophysical properties of derivatives and their response to analytes. |

Design of Complex Architectures Incorporating the this compound Moiety

Beyond its use as a simple building block, this compound can serve as a key component in the synthesis of more complex and architecturally interesting molecules. Future research in this direction will likely focus on leveraging its unique reactivity to construct intricate molecular frameworks.

One avenue of exploration is the use of this compound in multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, offer a highly efficient route to molecular complexity. The dual functionality of the cyanamide group makes it an ideal candidate for participation in such transformations.

The synthesis of macrocycles and other topologically complex molecules incorporating the this compound unit is another exciting prospect. The rigidity and defined geometry of the aryl cyanamide structure could be exploited to direct the formation of specific macrocyclic structures with potential applications in host-guest chemistry and molecular recognition.

Furthermore, the incorporation of the this compound moiety into biologically active scaffolds is a promising area of research. Many existing pharmaceuticals and agrochemicals contain nitrogen-rich heterocycles, and the versatile reactivity of this compound could provide new routes to these and other novel bioactive compounds. wikipedia.org

| Complex Architecture | Synthetic Strategy | Potential Applications |

| Multicomponent Reaction Products | One-pot synthesis involving three or more reactants. | Rapid generation of diverse molecular libraries for screening. |

| Macrocycles | Ring-closing metathesis, cycloaddition reactions. | Host-guest chemistry, molecular sensing, and catalysis. |

| Biologically Active Scaffolds | Tandem reactions, diversity-oriented synthesis. | Drug discovery, agrochemicals. wikipedia.org |

| Dendrimers and Hyperbranched Polymers | Convergent or divergent synthesis approaches. | Drug delivery, catalysis, and materials science. |

Q & A

Q. What are the established synthetic routes and characterization methods for (2-Methoxyphenyl)cyanamide?

this compound (CAS 65195-61-1) is synthesized via nucleophilic substitution or coupling reactions involving 2-methoxyaniline and cyanamide derivatives. Characterization typically employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing methoxy protons at ~3.8 ppm and cyanamide NH signals). X-ray crystallography is critical for resolving ambiguities in molecular geometry, as seen in analogous cyanamide structures . Mass spectrometry (MS) and elemental analysis validate purity and molecular weight.

Q. How does this compound interact with biological systems in model organisms?

While direct studies on this compound are limited, cyanamide derivatives like hydrogen cyanamide (H₂CN₂) are used to study dormancy breaking in plants. Methodologically, dose-response experiments (e.g., 0.5–3.5% concentrations) with controlled variables (temperature, application timing) can assess its bioactivity. For example, in grapevines, sprouting rates increased by 50–80% with cyanamide treatments compared to controls, but excessive doses (>2.5%) inhibited growth . Similar protocols can be adapted for this compound, monitoring biomarkers like bud break or enzyme activity.

Advanced Research Questions

Q. How should researchers address contradictions in dose-dependent effects of cyanamide derivatives across experimental setups?

Contradictions often arise from environmental variability (e.g., temperature, soil pH) and species-specific responses. For instance, 1.25% hydrogen cyanamide maximized grapevine sprouting in 2009 but showed reduced efficacy in 2013 due to climatic differences . To resolve such discrepancies:

- Conduct multi-year trials with standardized conditions.

- Apply polynomial regression to model dose-response relationships across variables (e.g., soil microbial activity, nutrient availability) .

- Use ANOVA to isolate treatment effects from confounding factors .

Q. What methodological frameworks are suitable for studying this compound’s environmental interactions in soil ecosystems?

Calcium cyanamide (CaCN₂) studies provide a template. In acidic soils, CaCN₂ increased pH and microbial biomass carbon (MBC) by 20–30%, enhancing crop yields. To replicate this:

- Apply this compound at varying doses (e.g., 0–200 mg/kg soil).

- Monitor nitrogen dynamics (NH₄⁺/NO₃⁻) and microbial community shifts via phospholipid fatty acid (PLFA) analysis .

- Compare canonical variate analysis (CVA) results to identify structural changes in microbial communities over time .

Q. How can toxicological risks of this compound be assessed in occupational exposure scenarios?

Retrospective analyses of hydrogen cyanamide exposure cases (2007–2021) highlight key parameters:

- Demographic data (e.g., workplace, exposure duration).

- Clinical markers (e.g., respiratory distress, dermal irritation).

- Laboratory tests (e.g., plasma cyanamide levels, liver/kidney function).

- Mitigation strategies include PPE protocols and real-time air monitoring .

Q. What experimental designs optimize the study of cyanamide-mediated polymerization in prebiotic chemistry?

Inspired by Stanley Miller’s work, cyanamide facilitates amino acid polymerization under simulated early-Earth conditions. Methodological steps:

- Use electric discharge reactors with cyanamide and amino acids (e.g., glycine, alanine).

- Analyze reaction products via HPLC-MS to identify peptide chains.

- Compare efficiency with/without catalysts (e.g., montmorillonite clay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.